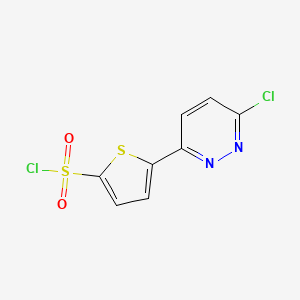

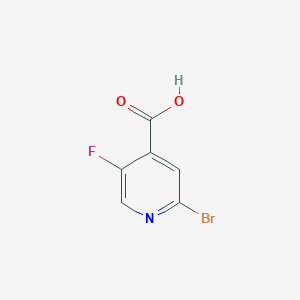

![molecular formula C10H8ClF3O3 B1532237 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid CAS No. 916420-75-2](/img/structure/B1532237.png)

3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid

Übersicht

Beschreibung

“3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-75-2 . It has a molecular weight of 268.62 . The IUPAC name for this compound is 3-[4-chloro-3-(trifluoromethoxy)phenyl]propanoic acid .

Molecular Structure Analysis

The InChI code for “3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid” is 1S/C10H8ClF3O3/c11-7-3-1-6 (2-4-9 (15)16)5-8 (7)17-10 (12,13)14/h1,3,5H,2,4H2, (H,15,16) . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid” is a solid at room temperature . It has a boiling point of 79-82 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Sustainable Building Blocks for Materials Science

3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound similar in structure to the specified chemical, has been explored as a renewable building block in materials science. Its utility in enhancing the reactivity of molecules towards benzoxazine ring formation provides a sustainable alternative to traditional phenol-based processes. This approach enables the synthesis of bio-based benzoxazine monomers, leading to materials with potential applications across a wide range of industries due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Antibacterial Properties and Structural Insights

Research on (trifluoromethoxy)phenylboronic acids, which share a functional group with the chemical of interest, has revealed their structural, physicochemical, and antibacterial properties. These compounds exhibit varying degrees of acidity and form hydrogen-bonded dimers in solid state, with potential interactions against bacterial targets like Escherichia coli and Bacillus cereus, suggesting their application in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Catalysis and Chemical Transformations

The study of phenylselenium trichloride, derived from a compound with similarities in functional groups to the specified acid, showcases its application in catalyzing vinylic chlorination reactions. This highlights the potential of utilizing similar compounds in facilitating diverse chemical transformations, expanding the toolbox available for synthetic chemists (Stuhr-Hansen et al., 1996).

Advanced Materials and Nanotechnology

3-(4-Hydroxyphenyl)propionic acid has also been used as a modifier in layered double hydroxides (LDHs) for the preparation of PBS bionanocomposites. This indicates the capacity of such compounds to act as chain extenders, improving the interfacial interaction between fillers and polymers. This application demonstrates the compound's potential in the development of fully biodegradable materials with enhanced thermal stability and mechanical properties, suitable for a wide range of applications including packaging and biomedical devices (Totaro et al., 2017).

Environmental Chemistry and Waste Treatment

In environmental chemistry, similar compounds have been explored for their catalytic efficiency in the degradation of pollutants. For instance, studies on the degradation of 2,4-DP (a herbicide) using electrochemical methods with platinum and boron-doped diamond anodes demonstrate how these compounds can be integral in developing environmentally friendly waste treatment solutions. This research implies that structurally similar compounds could be explored for their potential in environmental remediation processes (Brillas et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

3-[4-chloro-3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVQVQLEWTVHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

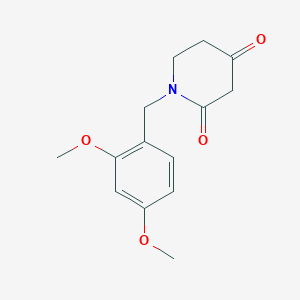

![N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine](/img/structure/B1532156.png)

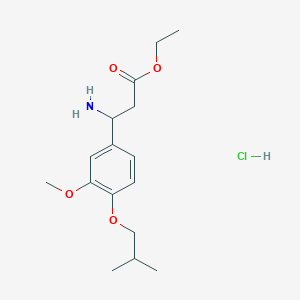

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride](/img/structure/B1532161.png)

![3-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1532165.png)

![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)

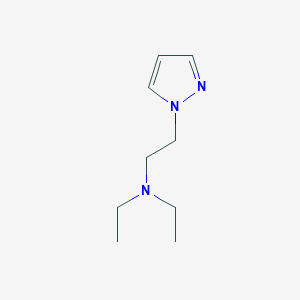

![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)

![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)